4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
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Overview
Description
4-Chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound with the molecular formula C_8H_9ClF_3N_2O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties. This compound features a pyrazole ring substituted with a chlorine atom, a methyl group, and a trifluoropropoxy group, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core One common method includes the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions to form the pyrazole ring Subsequent chlorination and methylation steps introduce the chlorine and methyl groups, respectively
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or trifluoromethylating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The trifluoropropoxy group enhances the compound's ability to penetrate biological membranes, allowing it to reach its targets more effectively. The chlorine and methyl groups contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to its biological effects.
Comparison with Similar Compounds
4-Chloro-1-methyl-1H-pyrazole: Lacks the trifluoropropoxy group, resulting in different reactivity and biological activity.
3,3,3-Trifluoropropyl-1H-pyrazole: Contains a different substitution pattern, affecting its chemical properties and applications.
1-Methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: Similar structure but without the chlorine atom, leading to variations in its behavior and uses.
Uniqueness: 4-Chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole stands out due to its combination of chlorine, methyl, and trifluoropropoxy groups, which confer unique chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-chloro-1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClF3N2O/c1-14-4-6(9)7(13-14)5-15-3-2-8(10,11)12/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUCLGIAXJMESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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